2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl-
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Overview
Description
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- is a compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- typically involves multi-step processes. One common method includes the Diels-Alder reaction, which is a powerful tool for constructing the isoindole skeleton . The reaction conditions often involve the use of dienophiles and catalysts such as AuCl3 or Pd-catalysis . Another approach is the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of isoindole derivatives often employs scalable methods such as the use of phthalic anhydride and amines under controlled conditions. The process may involve high-pressure reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A reduced form of isoindole with similar structural features.
Phthalimide: An isoindole-1,3-dione derivative commonly used in pharmaceuticals.
Indole: A structurally related compound with a fused benzopyrrole ring system.
Uniqueness
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61923-88-4 |
---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-1,3-diphenyl-5,6-dihydroisoindole-4,7-dione |
InChI |
InChI=1S/C21H17NO2/c1-22-20(14-8-4-2-5-9-14)18-16(23)12-13-17(24)19(18)21(22)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
BEYGQHPTKBWVOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=O)CCC(=O)C2=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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